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Compound of Interest

Compound Name:
5-Fluorothiazol-2-amine

hydrochloride

Cat. No.: B1314805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 5-
Fluorothiazol-2-amine hydrochloride (CAS: 745053-64-9). Due to the limited availability of

published experimental spectra for this specific compound, this document presents predicted

spectroscopic data based on the analysis of its chemical structure and comparison with

analogous compounds. The information herein serves as a valuable resource for the

identification, characterization, and quality control of this compound in research and

development settings.

Chemical Structure and Properties
Chemical Name: 5-Fluorothiazol-2-amine hydrochloride[1][2]

Molecular Formula: C₃H₄ClFN₂S[1]

Molecular Weight: 154.59 g/mol [1]

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 5-Fluorothiazol-2-amine hydrochloride. These
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predictions are derived from the known chemical structure and spectral data of similar thiazole

derivatives.

NMR Spectroscopy
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

Nucleus
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Assignment

¹H NMR

H-4 7.0 - 7.5 Doublet JHF ≈ 2-4
Thiazole ring

proton

NH₂ 8.0 - 9.0 Broad Singlet -
Amino group

protons

¹³C NMR

C-2 165 - 170 Doublet JCF ≈ 10-15
Carbon bearing

the amino group

C-4 120 - 125 Doublet JCF ≈ 20-25

Methine carbon

on the thiazole

ring

C-5 150 - 155 Doublet JCF ≈ 250-300
Carbon bearing

the fluorine atom

¹⁹F NMR

F-5 -110 to -130 Doublet JFH ≈ 2-4
Fluorine on the

thiazole ring

Note: Predicted chemical shifts are relative to standard references (TMS for ¹H and ¹³C NMR).

The solvent used for analysis (e.g., DMSO-d₆, D₂O) will influence the chemical shifts,

particularly for the exchangeable amine protons.
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Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Frequencies

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3400 - 3200 Strong, Broad N-H Stretch Primary Amine (NH₂)

3100 - 3000 Medium C-H Stretch Aromatic C-H

1640 - 1600 Strong N-H Bend Primary Amine (NH₂)

1580 - 1550 Medium C=N Stretch Thiazole Ring

1450 - 1400 Medium C=C Stretch Thiazole Ring

1150 - 1050 Strong C-F Stretch Aryl-Fluoride

850 - 750 Medium C-S Stretch Thiazole Ring

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Ion

118.01 100
[M-Cl-H]⁺ (Molecular ion of the

free base)

91.00 Variable [C₂H₂FN]⁺

75.98 Variable [C₂H₂NS]⁺

Note: The mass spectrum is predicted for the free base after the loss of HCl. The fragmentation

pattern will depend on the ionization technique used (e.g., ESI, EI).

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 5-
Fluorothiazol-2-amine hydrochloride. These protocols are based on standard techniques for
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the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluorothiazol-2-amine
hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an

NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-

64 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s,

1024 or more scans.

¹⁹F NMR Acquisition:

Acquire a proton-decoupled fluorine spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 64-

256 scans.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:
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KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder.

Press the mixture into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment or the clean ATR

crystal.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution

mass spectrometry (HRMS) is recommended for accurate mass determination.

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography (LC). Acquire data in positive ion mode.

EI-MS: Introduce the sample via a direct insertion probe or gas chromatography (GC) if

the compound is sufficiently volatile and thermally stable.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. For HRMS data, calculate the elemental composition of the

observed ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a small molecule like 5-Fluorothiazol-2-amine hydrochloride.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

5-Fluorothiazol-2-amine
Hydrochloride Sample

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) IR Spectroscopy Mass Spectrometry
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Comprehensive Report
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Caption: Workflow for the spectroscopic characterization of small molecules.
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This guide provides a foundational understanding of the expected spectroscopic properties of

5-Fluorothiazol-2-amine hydrochloride and outlines the methodologies for their experimental

determination. Researchers are encouraged to use this information as a starting point for their

analytical work, keeping in mind that actual experimental data may vary depending on the

specific conditions and instrumentation used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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